1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-cyclohexylurea
Description
1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-cyclohexylurea is a synthetic compound featuring a tetrazole core substituted with a 4-chlorophenyl group at the 1-position and a methyl-urea-cyclohexyl moiety at the 5-position. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions, while the cyclohexylurea substituent introduces steric bulk and hydrogen-bonding capabilities.
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O/c16-11-6-8-13(9-7-11)22-14(19-20-21-22)10-17-15(23)18-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKOSCZCFFKUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-cyclohexylurea is a tetrazole derivative that has garnered attention for its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H20ClN7O2
- Molecular Weight : 401.86 g/mol
- IUPAC Name : 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-cyclohexylurea
The presence of the tetrazole ring is significant as it often acts as a bioisostere for carboxylic acids in drug design, enhancing the compound's interaction with biological targets.
Antimicrobial Activity
Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-cyclohexylurea exhibit notable antibacterial and antifungal activities:
- Case Study : A series of tetrazole compounds were synthesized and evaluated against various bacterial strains. For example, compounds derived from tetrazole showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ciprofloxacin and fluconazole .
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 50 | |
| Compound B | S. aureus | 30 | |
| Compound C | Candida albicans | 40 |
Anticancer Activity
The anticancer potential of tetrazole derivatives has also been investigated, with promising results indicating their ability to induce apoptosis in cancer cells.
- Research Findings : Studies have demonstrated that certain tetrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that compounds like 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-cyclohexylurea could serve as effective chemotherapeutic agents .
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound D | MCF-7 (breast) | 15 | Apoptosis induction |
| Compound E | A549 (lung) | 20 | Tubulin inhibition |
Anti-inflammatory and Analgesic Effects
Beyond antimicrobial and anticancer activities, tetrazole derivatives are also recognized for their anti-inflammatory properties.
- Mechanism of Action : The anti-inflammatory effects are often attributed to the modulation of inflammatory pathways and cytokine production. Compounds with a tetrazole moiety have been shown to reduce inflammation in various models by inhibiting pro-inflammatory mediators .
Synthesis Methods
The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-cyclohexylurea typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the tetrazole ring through cyclization reactions involving hydrazine derivatives.
- Alkylation with cyclohexyl isocyanate to introduce the urea functionality.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Comparison with Similar Compounds
Comparison with Structural Analogs
Tetrazole Derivatives with Varied Substituents
(a) {[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
- Structure : Shares the 1-(4-chlorophenyl)-1H-tetrazol-5-ylmethyl backbone but replaces the cyclohexylurea with an amine hydrochloride.
- Properties : The amine group increases water solubility due to protonation, whereas the target compound’s urea group enhances hydrogen-bonding capacity. The cyclohexyl group in the target compound improves lipophilicity (logP ~3.5 estimated) compared to the amine derivative (logP ~1.8) .
- Synthesis : Prepared via nucleophilic substitution (yield: 85–90%), similar to the target compound’s synthetic routes .
(b) Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10, )
- Structure: Tetrazole linked to an imidazole-propanoate ester.
- Properties : The ester group introduces polarity (logP ~2.1), contrasting with the cyclohexylurea’s hydrophobicity. The imidazole ring may confer metal-binding properties absent in the target compound.
- Application : Ester derivatives are often prodrugs, whereas the target compound’s urea group is metabolically stable .
(c) 5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (Compound 6a-p, )
- Structure : Tetrazole with a thioether and chlorobenzyloxy group.
- Properties : Thioethers are prone to oxidation, reducing stability under oxidative conditions. The target compound’s urea linkage is more stable, favoring prolonged biological activity .
- Synthesis: Requires heterogenous catalysis (Bleaching Earth Clay, PEG-400), whereas the target compound may use simpler alkylation/urea formation steps .
Heterocyclic Variants
(a) 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
- Structure : Benzoxazole-triazole hybrid with a 4-chlorophenyl group.
- Properties : The triazole-thione group (C=S stretch at 1243 cm⁻¹ in IR) is less acidic (pKa ~8–9) than tetrazoles (pKa ~4–5), affecting ionization in physiological environments .
- Application : Likely targets enzymes requiring thione coordination, unlike the tetrazole-based target compound .
(b) 1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one ()
Functional Group Impact
Research Findings and Data Tables
Physicochemical Properties
*Estimated based on analogous syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
